molecular formula C8H16N4O2 B1461133 1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide CAS No. 2098155-98-5

1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide

Cat. No.: B1461133
CAS No.: 2098155-98-5
M. Wt: 200.24 g/mol
InChI Key: RWAPAAXQIJIKHO-UHFFFAOYSA-N
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Description

1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H16N4O2 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Prokinetic Agents : Research on Cinitapride and its related derivatives focuses on the synthesis of benzimidazole derivatives from the condensation of diamines with carboxylic acids, aiming to explore their anti-ulcerative activity. This involves the study of benzimidazole moiety, a common pharmacophore in proton pump inhibitors, to assess its impact on activity when incorporated into Cinitapride's skeleton. Various new benzimidazole derivatives were prepared and studied for their anti-ulcer activity, highlighting the potential therapeutic applications of these compounds in treating ulcerative conditions (Srinivasulu et al., 2005).

Chemical Synthesis and Reactions

  • Aminocarbonylation : The use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions showcases the chemical versatility of piperidine derivatives. This process, applied to various iodobenzenes and iodoalkenes, emphasizes the utility of such compounds in synthesizing carboxamides and demonstrates their chemoselectivity and yield efficiency under different conditions (Takács et al., 2014).

Biological Activity and Drug Development

  • Anticancer and Anti-angiogenic Activities : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant in vivo efficacy in blocking blood vessel formation and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, suggesting their role in cancer therapy development (Kambappa et al., 2017).

Pharmacological Applications

  • CGRP Receptor Antagonists : Research on CGRP receptor inhibitors illustrates the application of piperidine derivatives in addressing conditions like migraine. The development of a convergent, stereoselective synthesis for potent CGRP receptor antagonists highlights the role of such compounds in medicinal chemistry and drug development, emphasizing their potential in treating related disorders (Cann et al., 2012).

Properties

IUPAC Name

1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c9-7(11-14)5-12-3-1-6(2-4-12)8(10)13/h6,14H,1-5H2,(H2,9,11)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAPAAXQIJIKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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